molecular formula C12H16 B14365580 (3-Methylidenepentyl)benzene CAS No. 90276-16-7

(3-Methylidenepentyl)benzene

Cat. No.: B14365580
CAS No.: 90276-16-7
M. Wt: 160.25 g/mol
InChI Key: VBUHXRLRPBFOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylidenepentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (3-methylidenepentyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylidenepentyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloropent-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methylidenepentyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, acidic medium

    Reduction: H₂, Pd/C

    Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Saturated alkanes

    Substitution: Nitrobenzene, bromobenzene, etc.

Mechanism of Action

The mechanism of action of (3-Methylidenepentyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the (3-methylidenepentyl) group can influence the reactivity and orientation of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylidenepentyl)benzene is unique due to the presence of the (3-methylidenepentyl) group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .

Properties

CAS No.

90276-16-7

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3-methylidenepentylbenzene

InChI

InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3

InChI Key

VBUHXRLRPBFOID-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.